1-(4-Amino-5-methylpyridin-3-YL)ethanone
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Overview
Description
1-(4-Amino-5-methylpyridin-3-YL)ethanone is an organic compound with a pyridine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-methylpyridin-3-YL)ethanone typically involves the reaction of 4-amino-5-methylpyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-5-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed:
- Oxidation products include pyridine N-oxides.
- Reduction products include reduced pyridine derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
1-(4-Amino-5-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(5-Methylpyridin-3-YL)ethanone: Similar structure but lacks the amino group, leading to different reactivity and applications.
1-(4-Methylpyridin-3-YL)ethanone:
Uniqueness: 1-(4-Amino-5-methylpyridin-3-YL)ethanone is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(4-amino-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-10-4-7(6(2)11)8(5)9/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
HWYVLFSSAXYPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C(=O)C |
Origin of Product |
United States |
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